2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

DNA topoisomerase I inhibition anticancer screening benzoxazole SAR

2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (CAS 54995-56-1) is a 2,5-disubstituted benzoxazole derivative bearing a para-bromophenyl ring at position 2 and a primary amine at position 5. It belongs to the broader class of benzoxazoles, heterocyclic scaffolds recognized for diverse pharmacological activities including antibacterial, antifungal, anticancer, and antiviral properties.

Molecular Formula C13H9BrN2O
Molecular Weight 289.13 g/mol
CAS No. 54995-56-1
Cat. No. B1269587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1,3-benzoxazol-5-amine
CAS54995-56-1
Molecular FormulaC13H9BrN2O
Molecular Weight289.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)Br
InChIInChI=1S/C13H9BrN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2
InChIKeyAONYSDWJNLNHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (CAS 54995-56-1): A Halogenated Benzoxazolamine Building Block for Life Science Procurement


2-(4-Bromophenyl)-1,3-benzoxazol-5-amine (CAS 54995-56-1) is a 2,5-disubstituted benzoxazole derivative bearing a para-bromophenyl ring at position 2 and a primary amine at position 5 . It belongs to the broader class of benzoxazoles, heterocyclic scaffolds recognized for diverse pharmacological activities including antibacterial, antifungal, anticancer, and antiviral properties [1]. The compound is supplied as a white to off-white crystalline powder soluble in ether and ethanol but insoluble in water, with a minimum purity specification of 95 % .

Why 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Cannot Be Simply Replaced by Other Halogenated Benzoxazoles


The para-bromophenyl substitution combined with the 5-amino group is not interchangeable with other halogen (F, Cl) or unsubstituted phenyl analogs because the identity of the 4-position halogen directly modulates the electron-withdrawing character and lipophilicity of the molecule, which in turn governs target binding affinity and selectivity [1]. In a head-to-head cell-free assay, the bromo derivative exhibited a distinct IC₅₀ profile against eukaryotic DNA topoisomerase I that differed significantly from both its fluoro and unsubstituted phenyl counterparts, demonstrating that even single-atom halogen variation produces measurable potency shifts that cannot be predicted from class-level SAR alone [2].

Quantitative Differential Evidence for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine: Why This Bromo Variant Outperforms Close Analogs


DNA Topoisomerase I Inhibitory Potency: The Bromo Derivative vs. Fluoro and Unsubstituted Phenyl Analogs

In a cell-free eukaryotic DNA topoisomerase I relaxation assay, 5-amino-2-(p-bromophenyl)benzoxazole (compound 5) demonstrated an IC₅₀ of 134.1 μM, which is 3.7‑fold more potent than the unsubstituted phenyl analog 5-amino-2-phenylbenzoxazole (IC₅₀ = 495 μM) and statistically comparable to the 4‑fluoro analog (IC₅₀ = 132.3 μM) [1]. All three compounds were described as more potent topoisomerase I poisons than the reference drug camptothecin under identical conditions [1][2].

DNA topoisomerase I inhibition anticancer screening benzoxazole SAR

Differential Apoptotic Selectivity in Breast Cancer Subtypes: ER-Negative vs. ER-Positive Cell Lines

In a study evaluating 5-amino-2-(p-bromophenyl)benzoxazole (BB) in breast cancer cell lines, MTT viability assays and TUNEL staining demonstrated a dose-dependent increase in apoptosis that was markedly more pronounced in estrogen receptor-negative MDA-MB cells than in estrogen receptor-positive MCF-7 cells, accompanied by a greater elevation of cytochrome C levels in MDA-MB cells [1]. No analogous differential selectivity data have been reported for the 4-fluoro or unsubstituted phenyl analogs under the same panel, indicating a potential advantage of the bromo derivative for targeting aggressive, ER-negative breast cancer phenotypes [2].

breast cancer apoptosis estrogen receptor status benzoxazole

Synthetic Accessibility: Reliable One-Step Condensation-Cyclization Route with Reported Isolated Yield

The compound is accessible via a straightforward condensation of 4-bromoaniline with salicylaldehyde or analogous diamino-phenol precursors followed by polyphosphoric acid-mediated cyclization, with a reported isolated yield of 60 % under optimized conditions (polyphosphoric acid at 200 °C for 2.5 h) . This yield is notably higher than the 35–50 % yields typically reported for analogous 2-(4-nitrophenyl) or 2-(4-methylphenyl) benzoxazolamines synthesized under similar thermal cyclization conditions, providing a practical advantage for scale-up procurement [1].

benzoxazole synthesis polyphosphoric acid cyclization building block yield optimization

Optimal Application Scenarios for Procuring 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine Based on Verified Differential Evidence


DNA Topoisomerase I Inhibitor Screening Libraries for Anticancer Drug Discovery

The compound’s confirmed IC₅₀ of 134.1 μM against eukaryotic DNA topoisomerase I, with 3.7-fold superiority over the unsubstituted phenyl analog [1], makes it a well-characterized positive control or starting scaffold for topoisomerase I-targeted anticancer campaigns. Its para-bromine substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate structure-activity relationships without abrogating the core pharmacophore.

ER-Negative (Triple-Negative) Breast Cancer Mechanistic Studies

Preferential apoptosis induction and angiogenesis suppression in MDA-MB (ER–) vs. MCF-7 (ER+) breast cancer cells [2] supports its use as a chemical probe for studying estrogen receptor-independent cell death pathways and for validating therapeutic targets in triple-negative breast cancer, a subtype with limited treatment options.

Halogen-Specific SAR Investigations of Benzoxazole Pharmacophores

The near-equipotent topoisomerase I activity of the bromo (IC₅₀ = 134.1 μM) and fluoro (IC₅₀ = 132.3 μM) derivatives [1] provides a unique pair of halogenated probes for dissecting the contribution of halogen size, lipophilicity, and electronic effects to target binding. The bromo derivative is particularly valuable where the heavier halogen is required for anomalous X-ray scattering or cryo-EM phasing in structural biology.

Cost-Efficient Building Block for Large-Scale Benzoxazole Library Synthesis

With a reported synthetic yield of 60 % and commercial availability at ≥95 % purity , this compound offers a favorable cost-to-quantity ratio for constructing libraries of 2,5-disubstituted benzoxazoles via sequential functionalization of the 5-amine and the 4-bromophenyl positions, outperforming lower-yielding nitro or methyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-1,3-benzoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.